N-tert-butylaniline
Overview
Description
N-tert-butylaniline: is an organic compound with the chemical formula C10H15N . It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a tert-butyl group. This compound is known for its steric hindrance due to the bulky tert-butyl group, which influences its reactivity and applications in various fields.
Mechanism of Action
Target of Action
N-tert-butylaniline is a complex compound with multiple potential targets. It has been found to act as a potent non-covalent small molecule inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . This protease plays a crucial role in the replication of the SARS-CoV virus, making it a primary target for antiviral drugs .
Mode of Action
This compound interacts with its targets through non-covalent binding . Unlike many other inhibitors that act via covalent modification of the enzyme, this compound binds to the SARS-CoV 3CL protease in a non-covalent manner, which can be advantageous in terms of reducing potential off-target effects .
Biochemical Pathways
Its inhibitory action on the sars-cov 3cl protease suggests that it interferes with the viral replication process . By inhibiting this protease, this compound could potentially disrupt the maturation of viral proteins, thereby inhibiting the replication of the virus .
Result of Action
The primary result of this compound’s action is the inhibition of the SARS-CoV 3CL protease, leading to a potential decrease in viral replication . This could result in a reduction of viral load in infected individuals, potentially alleviating symptoms and reducing the spread of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: One common method involves the alkylation of aniline with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions.
Catalytic Alkylation: Another method involves the use of a catalyst for the alkylation reaction of aniline and methyl tert-butyl ether.
Industrial Production Methods: Industrial production often utilizes the catalytic alkylation method due to its higher selectivity and efficiency. The use of specific catalysts helps in achieving a higher yield of N-tert-butylaniline while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-tert-butylaniline can undergo oxidation reactions, typically forming N-tert-butylbenzoquinone derivatives.
Reduction: Reduction of this compound can lead to the formation of N-tert-butylcyclohexylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Copper catalysts and appropriate ligands are often employed in substitution reactions.
Major Products:
Oxidation: N-tert-butylbenzoquinone derivatives.
Reduction: N-tert-butylcyclohexylamine.
Substitution: Various substituted aniline derivatives depending on the reactants used.
Scientific Research Applications
Chemistry: N-tert-butylaniline is used as a building block in organic synthesis. Its steric hindrance makes it a valuable intermediate in the synthesis of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities. For example, it has been used in the synthesis of compounds with antimalarial and antidepressant properties .
Industry: this compound is used in the production of dyes, pigments, and polymers. Its derivatives are also employed in the manufacture of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
2,5-Di-tert-butylaniline: This compound has two tert-butyl groups, increasing steric hindrance and altering its reactivity compared to N-tert-butylaniline.
4-tert-Butylaniline: Similar in structure but with the tert-butyl group at the para position, affecting its chemical properties and applications.
2-Isopropylaniline: Another derivative of aniline with a different alkyl group, leading to variations in steric effects and reactivity.
Uniqueness: this compound is unique due to its specific steric hindrance provided by the tert-butyl group. This influences its reactivity and makes it a valuable intermediate in organic synthesis, particularly in the formation of sterically hindered compounds.
Properties
IUPAC Name |
N-tert-butylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRWESLGGMHKEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291812 | |
Record name | t-butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937-33-7 | |
Record name | N-(1,1-Dimethylethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 78378 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC78378 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | t-butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.